molecular formula C81H132F3N31O26S4 B8074759 H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA

H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA

Cat. No.: B8074759
M. Wt: 2141.4 g/mol
InChI Key: GUBJIBRYPCCYMV-KDNGXJCMSA-N
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Description

The compound H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA is a synthetic peptide with a specific sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Formed through reduction of disulfide bonds.

    Modified peptides: Formed through substitution of amino acid residues.

Scientific Research Applications

H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Comparison with Similar Compounds

H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.TFA: can be compared with other peptides with similar sequences or structures. Some similar compounds include:

    H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2: Without the TFA group.

    H-D-Cys(1)-D-Asn-Cys(2)-Lys-Ala-Pro-DL-Glu-Thr-Ala-Leu-D-Cys(1)-Ala-Arg-Arg-Cys(2)-Gln-Gln-His-NH2.AcOH: With an acetic acid group instead of TFA.

The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

3-[(1R,4S,7S,13S,19S,22S,25S,28S,31S,34S,37S,40R,47R,50S)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H131N31O24S4.C2HF3O2/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40;3-2(4,5)1(6)7/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92);(H,6,7)/t36-,37-,38-,39+,41+,42-,43-,44-,45-,46-,47?,48-,49-,50+,51+,52-,53-,54-,59-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJIBRYPCCYMV-KDNGXJCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)[C@@H](C)O)CCC(=O)O)C)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H132F3N31O26S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2141.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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